molecular formula C13H9Cl2NO3S B12552137 3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]- CAS No. 835875-79-1

3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-

Cat. No.: B12552137
CAS No.: 835875-79-1
M. Wt: 330.2 g/mol
InChI Key: WHVHRFKQSNVVPJ-UHFFFAOYSA-N
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Description

3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]- is a chemical compound that belongs to the class of pyridinecarboxaldehydes. This compound is characterized by the presence of a pyridine ring substituted with a carboxaldehyde group at the 3-position, two chlorine atoms at the 2- and 6-positions, and a phenylsulfonylmethyl group at the 4-position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

The synthesis of 3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dichloropyridine with a suitable sulfonylmethylating agent, followed by formylation at the 3-position. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]- undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function. The phenylsulfonylmethyl group can enhance the compound’s binding affinity to certain biological targets, thereby increasing its potency and selectivity. The chlorine atoms at the 2- and 6-positions can influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]- can be compared with other similar compounds, such as:

    2,4-Dichloropyridine-3-carboxaldehyde: This compound has chlorine atoms at the 2- and 4-positions and an aldehyde group at the 3-position, but lacks the phenylsulfonylmethyl group.

    2,6-Pyridinedicarboxaldehyde: This compound has aldehyde groups at both the 2- and 6-positions, making it more reactive in certain types of chemical reactions.

    3,5-Dichloro-4-pyridinecarboxaldehyde: This compound has chlorine atoms at the 3- and 5-positions and an aldehyde group at the 4-position.

Properties

CAS No.

835875-79-1

Molecular Formula

C13H9Cl2NO3S

Molecular Weight

330.2 g/mol

IUPAC Name

4-(benzenesulfonylmethyl)-2,6-dichloropyridine-3-carbaldehyde

InChI

InChI=1S/C13H9Cl2NO3S/c14-12-6-9(11(7-17)13(15)16-12)8-20(18,19)10-4-2-1-3-5-10/h1-7H,8H2

InChI Key

WHVHRFKQSNVVPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NC(=C2C=O)Cl)Cl

Origin of Product

United States

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